molecular formula C26H31N5O6 B1584089 Pyr-Phe-Leu-Pna CAS No. 85901-57-1

Pyr-Phe-Leu-Pna

Cat. No. B1584089
CAS RN: 85901-57-1
M. Wt: 509.6 g/mol
InChI Key: NLVMZXVGZDVXDA-FKBYEOEOSA-N
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Description

Pyr-Phe-Leu-Pna, also known as pyroglutamyl-phenylalanyl-leucyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical and physiological research. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Actinometry and Environmental Photochemistry

  • Application : The compounds p-nitroanisole/pyridine (PNA-pyr) and p-nitroacetophenone/pyridine (PNAP-pyr) are used as chemical actinometers. These actinometers are essential for measuring irradiance in environmental photochemistry. The PNA-pyr, in particular, has been found to predict systematically lower photon irradiance compared to the ferrioxalate actinometer, which is significant in the calibration and accuracy of environmental photochemical studies (Laszakovits et al., 2017).

DNA Interaction and Therapeutic Potential

  • Application : Peptide nucleic acids (PNA), such as cytosine-rich homopyrimidine PNA sequences, demonstrate the capability to interact with double-stranded DNA. This interaction leads to the formation of PNA-DNA triplex structures. These findings are significant for the design of gene-specific diagnostic or therapeutic agents, especially in contexts where precise DNA targeting is required (Wittung et al., 1997).

Analytical Pyrolysis of Proteins

  • Application : High-resolution pyrolysis-gas chromatography, using a microfurnace-type pyrolyser, has been employed to analyze proteins and related materials like amino acids. This method, which involves Phe and Leu amino acids, is crucial for the compositional analysis of protein samples, allowing for the simultaneous determination of various amino acid residues in enzymes (Tsuge & Matsubara, 1985).

Environmental Toxicology and Ecological Risk Assessment

  • Application : In environmental toxicology, the study of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (Phe) and pyrene (Pyr) is essential. Research in this field assesses the ecological risks of these compounds in marine environments, providing valuable data for environmental protection efforts (Wang et al., 2013).

DNA Photolyase Function

  • Application : Research into the structure and function of DNA photolyase, which repairs DNA damage caused by UV radiation, involves understanding the mechanism of cyclobutane pyrimidine dimers (Pyr > Pyr) repair. This enzyme utilizes visible light to initiate a repair process, highlighting the potential for photochemical applications in DNA repair (Sancar, 1994).

Soil Remediation and Biodegradation

  • Application : Studies on the biodegradation of aged pyrene (PYR) and phenanthrene (PHE) in natural soils provide insights into the effectiveness of bioaugmentation and biostimulation techniques. This research is critical for environmental remediation strategies, particularly in dealing with polycyclic aromatic hydrocarbon contamination (Hwang & Cutright, 2002).

Therapeutic Applications of Peptide Nucleic Acids

  • Application : Peptide nucleic acids (PNAs) have emerged as powerful tools for gene modulation and therapeutic applications. Their unique properties, such as high biostability and affinity for DNA/RNA, make them suitable for antisense and antigene agents, splicing modulation, and even gene editing. This versatility in therapeutic applications, particularly in anti-cancer therapy, showcases their potential in medical research and treatment strategies (Montazersaheb et al., 2018).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVMZXVGZDVXDA-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006478
Record name 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr-Phe-Leu-Pna

CAS RN

85901-57-1
Record name Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
T Miyoshi, N Tsuji, MK ISLAM, T Kamio… - Journal of Veterinary …, 2004 - jstage.jst.go.jp
… and Pyr-Phe-Leu-pNA. To determine the pH and temperature dependence activity of rHlSP, we used highly typical substrates for serine proteinases, Bz-L-Arg-pNA, Z-AlaAla-Leu-pNA …
Number of citations: 12 www.jstage.jst.go.jp
K Nishimura, K Higashiya, N Ueshima… - Journal of food …, 2020 - Wiley Online Library
… Next, we identifed Pyr-Phe-Leu-pNA as a synthetic substrate for characterizing cysteine … This result indicated that ficin cleaved Pyr-Phe-Leu-pNA while C. histolyticum collagenase did …
Number of citations: 14 ift.onlinelibrary.wiley.com
MTR Gomes, HA Ribeiro, MTP Lopes, F Guzman… - Phytochemistry, 2010 - Elsevier
… The kinetic parameters for each enzyme determined with l-d-BAPNA (Benzoyl-Arg-pNA) and Pyr-Phe-Leu-pNa (PFLPNA) substrates confirm that each enzyme has similar Km values, …
Number of citations: 12 www.sciencedirect.com
MAJ Taylor, KA Pratt, DF Revell… - Protein Engineering …, 1992 - academic.oup.com
… Enzyme activity was determined by the release of p-nitroaniline from Pyr-PheLeu-pNA at 37C and pH 7.0 in flat-bottomed ELISA plates. Released p-nitroaniline was measured in an …
Number of citations: 64 academic.oup.com
M Motobu, N Tsuji, T Miyoshi, X Huang… - The FEBS …, 2007 - Wiley Online Library
… By contrast, enzyme activity toward Pyr-Phe-Leu-pNA had a pH optimum of 7 and weak … the substrates Pyr-Phe-Leu-pNA and Z-Phe-Leu: it inhibited the hydrolysis of Pyr-Phe-Leu-pNA, …
Number of citations: 49 febs.onlinelibrary.wiley.com
RD Teixeira, HAL Ribeiro, MTR Gomes… - Plant Physiology and …, 2008 - Elsevier
… While the K m with (Pyr-Phe-Leu-pNA), is similar in both enzymes, the k cat for one of them is 10-fold lower than the other. Based on these differences it is proposed that two groups of …
Number of citations: 44 www.sciencedirect.com
T Miyoshi, N Tsuji, MK Islam, MA Alim, T Hatta… - Parasitology …, 2008 - Elsevier
We present evidence demonstrating that genes encoding enzymes essential for successful blood-feeding are differentially induced in the midgut of the hard tick Haemaphysalis …
Number of citations: 31 www.sciencedirect.com
H Capiralla, T Hiroi, T Hirokawa, S Maeda - Process Biochemistry, 2002 - Elsevier
An extracellular endopeptidase has been isolated and purified by a single step protocol using Bacitracin–NHS (N-hydroxysuccinimide) Sepharose affinity system. Halobacterium …
Number of citations: 57 www.sciencedirect.com
VM Iraola, JR Leonor, M Morales… - Journal of Allergy and …, 2013 - jacionline.org
… The gelatinolytic activity was determined by Gelatin zymography in reduced and non-reduced conditions, the Cysteine protease activity by using the L-1460 peptide (Pyr-Phe-Leu-pNa) …
Number of citations: 1 www.jacionline.org
T Miyaji, Y Kouzuma, J Yaguchi, R Matsumoto… - Insect biochemistry and …, 2007 - Elsevier
… One milliliter of substrate solution (Pyr-Phe-Leu-pNA dissolved in the same buffer plus 10% … Inhibitory activity was defined as the percentage inhibition of Pyr-Phe-Leu-pNA hydrolyzing …
Number of citations: 18 www.sciencedirect.com

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